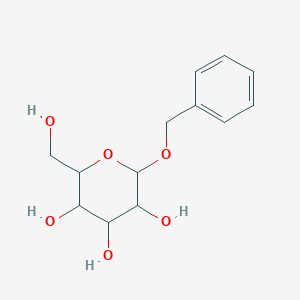

Benzyl alpha-D-mannopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Regioselective Functionalization of Benzyl Alpha D Mannopyranoside

Strategies for Anomeric Glycosylation and Stereocontrol

The creation of Benzyl (B1604629) alpha-D-mannopyranoside, a crucial molecule in carbohydrate science, necessitates meticulous control over the glycosidic bond's formation to predominantly yield the alpha anomer. nih.govfrontiersin.orgnih.gov To achieve this high degree of stereoselectivity, chemists have devised a range of chemical and enzymatic methods. frontiersin.orgjove.com

Chemical Glycosylation Approaches for Benzyl alpha-D-mannopyranoside Synthesis

Chemical synthesis remains a primary method for producing this compound. chemsynlab.com These techniques typically involve the reaction of a mannosyl donor, which is a mannose derivative with a leaving group at the anomeric carbon, with benzyl alcohol. chemsynlab.comchemicalbook.com The stereochemical result of this glycosylation is heavily influenced by the protecting groups on the mannosyl donor, the type of leaving group, the promoter or catalyst used, and the specific reaction conditions. nih.govfrontiersin.org

A classic and enduring method is the Koenigs-Knorr reaction, which traditionally employs a glycosyl halide (like a bromide) as the donor and a silver salt as a promoter. To encourage the formation of the alpha-anomer, neighboring group participation from a substituent at the C-2 position is often utilized. For instance, an acetyl group at C-2 can facilitate the formation of a 1,2-orthoester intermediate, which subsequently rearranges to the more stable alpha-glycoside. nih.gov

More contemporary glycosylation methods provide better stereoselectivity under gentler conditions. The Schmidt glycosylation, which uses a trichloroacetimidate (B1259523) (TCA) donor activated by a Lewis acid like boron trifluoride etherate, is a highly effective method for creating the alpha-mannosidic linkage. mdpi.com The stereoselectivity here is often dictated by the solvent, with non-participating solvents favoring an attack that leads to the alpha-product. nih.gov

Another significant approach involves the use of thioglycoside donors activated by thiophilic promoters such as N-iodosuccinimide (NIS) combined with a catalytic amount of a strong acid. nih.gov The choice of protecting groups on the sugar ring is critical. Ether-type protecting groups (e.g., benzyl ethers) at various positions on the mannosyl donor generally result in high alpha-selectivity by preventing neighboring group participation and leveraging the anomeric effect. nih.gov

The following table summarizes key chemical methods for synthesizing this compound.

| Glycosylation Method | Mannosyl Donor | Promoter/Catalyst | Key Features for α-Selectivity |

| Koenigs-Knorr | Acetobromo-α-D-mannose | Silver carbonate (Ag₂CO₃) | Neighboring group participation by C-2 acetyl group. nih.govscispace.com |

| Schmidt Glycosylation | Mannosyl trichloroacetimidate | Boron trifluoride etherate (BF₃·OEt₂) | Use of non-participating protecting groups and solvents. mdpi.com |

| Thioglycoside Activation | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | N-Iodosuccinimide (NIS)/TfOH | Absence of neighboring group participation from C-2 benzyl ether. nih.gov |

| Glycal Assembly | Per-O-silylated manncal | Electrophilic reagent | Stepwise formation of the glycosidic bond. |

Chemoenzymatic Pathways in this compound Synthesis

Chemoenzymatic methods present a compelling alternative to purely chemical syntheses, frequently offering superior stereoselectivity under mild conditions. jove.com These approaches employ enzymes, such as glycosidases or glycosyltransferases, to catalyze the formation of the glycosidic bond.

A common chemoenzymatic strategy utilizes a glycosidase in a reverse hydrolysis or transglycosylation reaction. For example, α-mannosidase can catalyze the reaction between a mannosyl donor like p-nitrophenyl α-D-mannopyranoside and benzyl alcohol. By carefully managing reaction conditions, such as using a high concentration of benzyl alcohol and minimizing water, the reaction equilibrium can be shifted toward synthesis. The enzyme's inherent stereospecificity guarantees the exclusive formation of the alpha-anomer.

Glycosyltransferases, the enzymes that form glycosidic bonds in nature, provide even higher precision. However, their use can be constrained by the availability and cost of the enzyme and the necessary sugar nucleotide donor (e.g., GDP-mannose). To overcome this, researchers are developing whole-cell systems or engineered microorganisms that overexpress the required enzymes and can regenerate the sugar nucleotide donor. jove.com

The table below provides an overview of chemoenzymatic methods for the synthesis of this compound.

| Enzyme Type | Donor Substrate | Acceptor | Key Advantages |

| α-Mannosidase (reverse hydrolysis) | D-Mannose | Benzyl alcohol | High α-selectivity, mild reaction conditions. |

| α-Mannosidase (transglycosylation) | p-Nitrophenyl α-D-mannopyranoside | Benzyl alcohol | Excellent stereocontrol, avoids harsh chemicals. jove.com |

| Mannosyltransferase | GDP-mannose | Benzyl alcohol | Absolute stereospecificity, mimics natural biosynthetic pathways. jove.com |

Regioselective Protection and Deprotection Strategies for Hydroxyl Groups of this compound

The ability to selectively modify the four hydroxyl groups (at positions C-2, C-3, C-4, and C-6) of this compound is essential for its application in synthesizing more complex sugar chains and glycoconjugates. deyerchem.comrsc.org This requires a sophisticated array of protecting groups and techniques for regioselective functionalization. nsf.govscholaris.ca

Selective Benzylation and Acetylation Techniques

Benzylation and acetylation are frequently used to protect hydroxyl groups. nsf.govishihara-lab.net Achieving regioselectivity often depends on the different reactivity of the hydroxyl groups. The C-6 hydroxyl, being a primary alcohol, is the most reactive and can often be selectively functionalized under controlled conditions. For instance, treating this compound with one equivalent of a benzylating agent like benzyl bromide in the presence of a base can lead to the preferential formation of the 6-O-benzyl derivative. diva-portal.org

Selective acetylation can be accomplished using similar principles. For example, using a precise amount of acetic anhydride (B1165640) in pyridine (B92270) can selectively acetylate the C-6 hydroxyl group. Differentiating between the secondary hydroxyls (C-2, C-3, and C-4) is more difficult and often requires more advanced methods, such as the use of organotin intermediates. rsc.org

Formation and Manipulation of Cyclic Acetals (e.g., Benzylidene, Isopropylidene)

Cyclic acetals are invaluable for protecting two adjacent hydroxyl groups simultaneously. academie-sciences.frwiley-vch.de The formation of a 4,6-O-benzylidene acetal (B89532) is a common strategy, typically achieved by reacting this compound with benzaldehyde (B42025) or a derivative in the presence of an acid catalyst. nih.govresearchgate.netresearchgate.net This leaves the C-2 and C-3 hydroxyls available for further reactions. doi.orgresearchgate.net

Isopropylidene acetals, formed with acetone, can also be used to protect diols, often at the C-2 and C-3 positions. numberanalytics.com The choice between benzylidene and isopropylidene acetals depends on the subsequent reaction steps and the conditions needed for their removal. Benzylidene acetals are typically removed by acid or through hydrogenolysis, while isopropylidene acetals are sensitive to mild acid. academie-sciences.frnumberanalytics.com

Application of Silyl (B83357) and Other Orthogonal Protecting Groups

Silyl ethers are highly versatile protecting groups in carbohydrate chemistry due to their ease of introduction, stability, and selective removal. beilstein-journals.orgharvard.edu The size of the silyl group can be adjusted to achieve regioselectivity. For instance, the bulky tert-butyldimethylsilyl (TBDMS) group will preferentially react with the less hindered C-6 primary hydroxyl group. beilstein-journals.orgharvard.edu

The concept of orthogonal protecting groups is vital for complex syntheses. This involves using a set of protecting groups that can be removed under different, non-interfering conditions. acs.org For example, a molecule might contain a benzyl ether (removed by hydrogenolysis), a silyl ether (removed by fluoride (B91410) ions), and an acetate (B1210297) ester (removed by base), allowing for the sequential deprotection and modification of specific hydroxyl groups. beilstein-journals.orgacs.org

The following table outlines common protecting group strategies for this compound.

| Protecting Group | Reagents for Introduction | Typical Position(s) Protected | Conditions for Removal |

| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | C-6 (selective), or all OH groups | Hydrogenolysis (H₂, Pd/C). wiley-vch.de |

| Acetyl (Ac) | Acetic anhydride, pyridine | C-6 (selective), or all OH groups | Mild base (e.g., NaOMe in MeOH). nsf.gov |

| Benzylidene | Benzaldehyde dimethyl acetal, CSA | C-4, C-6 | Acidic hydrolysis or hydrogenolysis. researchgate.netresearchgate.net |

| Isopropylidene | 2,2-Dimethoxypropane, CSA | C-2, C-3 | Mild acid (e.g., aqueous acetic acid). numberanalytics.com |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | C-6 | Fluoride ion (e.g., TBAF). beilstein-journals.orgharvard.edu |

| Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole | C-6 | Fluoride ion (e.g., TBAF). beilstein-journals.org |

Derivatization Strategies for Complex Glycoconjugates and Analogues of this compound

This compound is a pivotal starting material in carbohydrate chemistry, not for direct use in its unprotected form, but as a precursor to a variety of selectively protected building blocks. Its benzyl group provides a stable anomeric protection that can be removed under specific hydrogenolysis conditions, making it an ideal foundation for complex oligosaccharide synthesis. The hydroxyl groups at C-2, C-3, C-4, and C-6 can be regioselectively protected or functionalized, allowing for its use as a glycosyl donor or acceptor in the assembly of intricate glycoconjugates and analogues.

Synthesis of Oligomannosides and Branched Structures Utilizing this compound as a Building Block

The synthesis of oligomannosides, which are crucial components of N-glycans and bacterial cell walls, frequently employs derivatives of this compound. These derivatives are strategically designed to act as glycosyl acceptors or donors to construct specific glycosidic linkages.

A common strategy involves the preparation of a suitably protected mannoside acceptor from this compound, which possesses one or more free hydroxyl groups for glycosylation. For instance, to create branched structures mimicking high-mannose N-glycans, a 2,4-diprotected mannoside acceptor is often required to allow for glycosylation at the C-3 and C-6 positions. researchgate.net One efficient method to achieve this involves the direct 2,3-O-isopropylidenation of α-D-mannopyranosides, which can then be further functionalized. mdpi.com This approach was used to prepare a 3,6-branched α-D-mannosyl trisaccharide in a high total yield. mdpi.com

Orthoester chemistry provides another efficient route to 3,6-branched trisaccharides. researchgate.net An earlier, more circuitous route started with a stannylated this compound derivative to create a 3,6-branched mannotrioside, successfully avoiding orthoester rearrangement. researchgate.net

The synthesis of linear oligomannosides also relies on these building blocks. In one example, a disaccharide was synthesized by coupling a glycosyl donor with a methyl-based mannoside acceptor, but the principles are directly applicable to benzyl-protected systems. rsc.org The key step is the N-iodosuccinimide (NIS) and silver triflate (AgOTf) promoted coupling of a protected mannosyl donor to a mannosyl acceptor to form the desired α-linkage. rsc.org Similarly, modular approaches using click chemistry have been developed to create triazole-linked 1,6-α-D-oligomannosides, where the initial building blocks are derived from mannose precursors like tetra-O-benzyl-mannopyranosyl acetate. nih.gov

Below is a table summarizing examples of oligomannoside synthesis utilizing mannoside building blocks.

| Oligosaccharide Target | Key Acceptor/Donor Derived From | Key Reagents/Promoters | Linkage Formed | Reference |

|---|---|---|---|---|

| 3,6-branched α-D-mannosyl trisaccharide | p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside (Acceptor) | TMSOTf | α-(1→3) and α-(1→6) | mdpi.com |

| α-(1→4)-linked disaccharide | Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside (Acceptor) | NIS, AgOTf | α-(1→4) | rsc.org |

| αMan–(1→2)–αMan–(1→6)-linked trisaccharide | Methyl 3,4,6-tri-O-benzyl-α-D-mannopyranosyl-(1→6)-2,3,4-tri-O-benzyl-α-D-mannopyranoside (Acceptor) | NIS, AgOTf | α-(1→2) | rsc.org |

| Triazole-linked 1,6-α-D-oligomannosides | Tetra-O-benzyl-mannopyranosyl acetate (Precursor to alkyne and azide (B81097) monomers) | CuSO₄·5H₂O, Sodium ascorbate (B8700270) (Click Chemistry) | 1,4-disubstituted 1,2,3-triazole | nih.gov |

Introduction of Diverse Aglycone Moieties and Linkers

The benzyl group of this compound serves as a simple, UV-active, and readily cleavable aglycone. However, for applications in glycobiology and medicinal chemistry, it is often necessary to replace it with more complex aglycones or functionalized linkers. These moieties can facilitate conjugation to proteins, lipids, or surfaces, or can themselves be pharmacologically active components.

The synthesis of such analogues typically involves the glycosylation of a non-carbohydrate alcohol (the aglycone) with a protected mannosyl donor. For example, to create a probe for affinity labeling, a trisaccharide was synthesized with a 6-(bromoacetamido)hexyl aglycone. cdnsciencepub.com The synthesis involved the condensation of a disaccharide donor with 6-(N-benzyloxycarbonylamino)-hexyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside, a derivative where the benzyl aglycone has been replaced by a functionalized hexyl linker. cdnsciencepub.com

In another study, a fluorescently labeled tetrasaccharide was prepared with a dansyl-containing aminopropyl linker to serve as a substrate for enzyme activity measurements. tandfonline.com This was achieved by glycosylating 3-(N-benzyl-N-benzyloxycarbonyl) aminopropanol (B1366323) with a mannosyl donor. tandfonline.com The development of FimH antagonists, which block bacterial adhesion, has led to the synthesis of a variety of aryl and heteroaryl thiomannosides. aun.edu.eg These are synthesized by reacting a peracetylated mannose precursor with various aryl or heteroaryl thiols in the presence of boron trifluoride etherate, followed by deacetylation. aun.edu.eg This strategy replaces the glycosidic oxygen with sulfur and introduces diverse aglycones designed to enhance binding affinity. aun.edu.eg Furthermore, glycoconjugates of complex natural products like oleanolic acid have been synthesized by coupling a protected sugar donor to the hydroxyl group of the aglycone. researchgate.net

The following table details various aglycone moieties that have been introduced onto a mannoside core.

| Aglycone/Linker | Synthetic Approach | Intended Purpose/Application | Reference |

|---|---|---|---|

| 6-(Bromoacetamido)hexyl | Condensation of a donor with 6-(N-benzyloxycarbonylamino)-hexyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside. | Affinity labeling of sugar binding sites. | cdnsciencepub.com |

| 3-Aminopropyl linker (for conjugation) | Glycosylation of a protected aminopropanol derivative. Used in conjugation with dimethyl squarate. | Protein conjugation for vaccine development. | einsteinmed.edu |

| Dansyl-containing aminopropyl linker | Glycosylation of 3-(N-benzyl-N-benzyloxycarbonyl) aminopropanol. | Fluorescent probe for enzyme activity assays. | tandfonline.com |

| Aryl and Heteroaryl (via thio-linkage) | Reaction of peracetylated mannose with various thiols, promoted by BF₃·OEt₂. | FimH antagonists to inhibit bacterial adhesion. | aun.edu.eg |

| Oleanolic acid methyl ester | TMSOTf-promoted glycosylation of the oleanolic acid derivative with a sugar donor. | Synthesis of saponin (B1150181) analogues with potential pharmacological activity. | researchgate.net |

Preparation of Labeled and Modified this compound Probes

Labeled versions of this compound and its derivatives are indispensable tools for studying biological processes, including metabolic pathways, enzyme mechanisms, and receptor binding. Labels can be stable isotopes (e.g., ²H, ¹³C) for NMR spectroscopy and mass spectrometry, or fluorescent tags for imaging and high-throughput screening.

The synthesis of isotopically labeled probes often starts from a labeled monosaccharide. For example, 6-deutero-D-mannose was synthesized from benzyl α-D-mannopyranoside through a sequence of protection, oxidation, and reduction with sodium borodeuteride (NaBD₄). nih.gov Similarly, 2-deutero-D-glucose was prepared from benzyl 3-O-benzyl-4,6-benzylidene-α-D-mannopyranoside by oxidation of the 2-hydroxyl group followed by reduction with NaBD₄. nih.gov

Carbon-13 labeling is also a powerful technique. A multiply ¹³C-labeled hexasaccharide was synthesized starting from D-[1-¹³C]mannose and D-[1,2-¹³C₂]mannose. nih.gov A key intermediate, allyl 3,6-O-di-benzyl-α-D-[1,2-¹³C₂]mannopyranoside, was prepared and used as a building block for the final structure. nih.gov This highlights how labeled versions of mannoside building blocks are critical for assembling complex labeled probes. In another example, a 3,6-branched mannopentaoside bearing a terminal D-[1-¹³C]mannopyranose residue was synthesized using a ¹³C-labeled mannosyl bromide donor. researchgate.net

Fluorescent labeling provides a sensitive detection method. A fluorescently labeled tetrasaccharide probe (Glcα1-3Manα1-2Manα1-2Manα1-O–C₃H₆–NH-Dansyl) was synthesized to measure endo-α-mannosidase activity. tandfonline.com The synthesis involved the stepwise coupling of mannose donors to an aminopropyl linker which was subsequently reacted with dansyl chloride. tandfonline.com

This table summarizes various labeling strategies for mannoside-based probes.

| Label Type | Position/Molecule Labeled | Key Precursor/Reagent | Application | Reference |

|---|---|---|---|---|

| Deuterium (²H) | C-6 of D-mannose | Benzyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside; NaBD₄ | Metabolic probe | nih.gov |

| Carbon-13 (¹³C) | Multiply labeled hexasaccharide | D-[1-¹³C]mannose and D-[1,2-¹³C₂]mannose | NMR structural studies | nih.gov |

| Carbon-13 (¹³C) | Terminal residue of a branched mannopentaoside | 2,3,4,6-tetra-O-benzoyl-α-D-[1-¹³C]mannopyranosyl bromide | NMR studies of complex carbohydrates | researchgate.net |

| Fluorescent (Dansyl) | Aglycone terminus of a tetrasaccharide | Dansyl chloride | Enzyme activity assay probe | tandfonline.com |

Conformational Analysis and Molecular Recognition Studies of Benzyl Alpha D Mannopyranoside

Spectroscopic Elucidation of Pyranoside Conformations of Benzyl (B1604629) alpha-D-mannopyranoside

The three-dimensional structure of Benzyl alpha-D-mannopyranoside is fundamental to its function and interactions. Spectroscopic methods are paramount in determining its preferred conformations in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Studies

In solution, the conformation of this compound is elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of the chemical shifts (δ) and coupling constants (J) provides detailed information about the spatial arrangement of atoms. For this compound, the pyranoside ring predominantly adopts a chair conformation. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR data are crucial for this analysis. Specific spectral assignments for this compound in deuterated methanol (B129727) (CD₃OD) have been reported. chemicalbook.com The anomeric proton (H-1) typically appears as a singlet, and the diastereotopic protons of the benzyl group (CH₂) exhibit distinct signals with characteristic geminal coupling. chemicalbook.com The coupling constants between adjacent protons on the pyranoside ring are used to determine their dihedral angles, confirming the chair geometry.

Table 1: NMR Spectroscopic Data for this compound in CD₃OD chemicalbook.com

| ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity/Coupling | Chemical Shift (δ) ppm | Assignment |

| 3.61-3.66 | m | 62.93 | C-6 |

| 3.71-3.75 | m | 68.63 | C-4 |

| 3.84-3.87 | m | 69.87 | Benzyl CH₂ |

| 4.52 | d, J=11.6Hz | 72.19 | C-2 or C-3 |

| 4.75 | d, J=11.6Hz | 72.63 | C-5 |

| 4.84 | s | 74.86 | C-3 or C-2 |

| 100.65 | C-1 (Anomeric) | ||

| 128.76 | Aromatic CH | ||

| 129.11 | Aromatic CH | ||

| 129.38 | Aromatic CH |

X-ray Crystallography for Solid-State Conformational Data

Table 2: Representative Crystal Data for a Related Mannopyranoside Derivative (Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside monohydrate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.628 |

| b (Å) | 8.084 |

| c (Å) | 14.832 |

| **β (°) ** | 101.380 |

| **Volume (ų) ** | 1484.4 |

| Z | 2 |

| Ring Conformation | Chair (¹C₄) |

Computational Modeling and Simulation of this compound and its Complexes

Computational methods provide a dynamic view of molecular behavior, complementing static spectroscopic data and offering predictive insights into molecular interactions.

Density Functional Theory (DFT) and Molecular Dynamics Simulations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and stable conformations of molecules. dergipark.org.tr Studies on related benzyl rhamnopyranosides have used DFT to show how different protecting groups can influence the pyranose ring conformation, with some groups causing distortion from the ideal chair form. dergipark.org.trdergipark.org.tr Such studies can also calculate thermodynamic properties and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. dergipark.org.tr

Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time. nih.gov All-atom MD simulations have been performed on this compound to study its interaction with protein targets. nih.govfrontiersin.org For instance, MD simulations were conducted for up to 50 nanoseconds to investigate the stability of this compound when complexed with the enzyme xanthine (B1682287) dehydrogenase (XDH). nih.gov These simulations provide information on the flexibility of the ligand and the stability of its binding pose within the receptor's active site. nih.gov

Docking Studies of this compound Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is used to understand the binding mode and affinity of ligands like this compound.

Docking studies have identified this compound as a potential inhibitor of xanthine dehydrogenase (XDH), an enzyme linked to hyperuricemia. nih.gov In these studies, the compound was docked into the active site of XDH to predict its binding affinity and interactions. nih.gov Similarly, docking studies on related mannose derivatives with m-nitro-benzyl groups have been performed to understand their high-affinity binding to lentil lectin. nih.gov These models suggest that upon binding, flexible molecules become more conformationally restricted and can form specific hydrogen bonds and van der Waals interactions with amino acid residues in the binding site. nih.gov

Biophysical Characterization of Protein-Carbohydrate Interactions Involving this compound

Understanding the physical basis of how this compound interacts with proteins is crucial for its application in glycobiology. These interactions are often studied with lectins, which are proteins that bind specifically to carbohydrates.

Studies on a related ligand, the trimannoside α-benzyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, reveal the significant role of the benzyl group in protein binding. nih.gov The interaction of this compound with two mannose-specific lectins, Allium sativum agglutinin I (ASAI) and Concanavalin (B7782731) A (ConA), was investigated. nih.gov While the trimannoside itself can adopt multiple conformations in solution, it populates only one major conformation when bound to the lectin. nih.gov

Notably, the benzyl group was found to participate in creating an extended binding site in ASAI, an interaction not observed with ConA. nih.gov This was supported by difference absorption spectroscopy, which indicated that the binding of the benzyl-substituted ligand is tighter with ASAI compared to ConA. nih.gov This demonstrates that the benzyl aglycone is not merely a passive solubilizing group but can actively contribute to the binding affinity and specificity of the mannopyranoside for its protein target.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the kinetics and affinity of binding interactions between molecules in real-time without the need for labeling. In the context of this compound, SPR has been instrumental in characterizing its interactions with various carbohydrate-binding proteins, known as lectins. These studies provide valuable insights into the molecular recognition processes governed by carbohydrate-protein interactions.

In a typical SPR experiment to study this compound, a lectin is immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the sensor surface. The binding of the mannoside to the immobilized lectin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). The rate of increase in the signal corresponds to the association rate (k_a), while the rate of signal decrease during the dissociation phase (when the mannoside solution is replaced by buffer) corresponds to the dissociation rate (k_d). The equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated from the ratio of these rates (k_d/k_a).

Studies have employed SPR to investigate the binding of various mannosides to lectins like Concanavalin A (Con A) and the FimH adhesin of E. coli. While direct kinetic data for this compound is not always the central focus of every study, it often serves as a reference compound to compare the binding of other, more complex or modified, mannosides. For instance, the affinity of multivalent mannoside ligands is frequently compared to the monovalent this compound to quantify the avidity benefits of multivalency.

One study highlighted the use of SPR to measure the affinities of both monovalent and multivalent ligands for Concanavalin A. lookchem.com Another investigation used an improved SPR method to determine the binding abilities of various mannoside derivatives against E. coli FimH, where a C-linked biphenyl (B1667301) derivative of mannose showed a low nanomolar K_D. researchgate.net The binding of glycolipid micelles containing α-D-mannopyranoside to Con A has also been quantified using SPR, demonstrating significant binding compared to a non-specific lectin. oup.com

While specific kinetic values for this compound were not detailed in the provided search results, the methodology is well-established. A kinetic study on bivalent α-D-mannopyranosides showed they had a faster association and slower dissociation compared to their monovalent counterparts when interacting with a lectin. nih.gov

The following table summarizes representative affinity data for mannoside derivatives from SPR studies, which helps to contextualize the binding characteristics of compounds like this compound.

| Ligand | Protein | K_D (M) | Source |

| Mannosylated Polymer 8a | Concanavalin A | 3.3 x 10⁻⁶ | scienceopen.com |

| Mannosylated Polymer 8b | Concanavalin A | 5.3 x 10⁻⁵ | scienceopen.com |

| C-linked Biphenyl Mannoside (10) | FimH | 17 x 10⁻⁹ | arkat-usa.orgresearchgate.net |

| C-linked Biphenyl Mannoside (15) | FimH | 6.9 x 10⁻⁹ | arkat-usa.orgresearchgate.net |

| Acylhydrazone Mannoside (3f) | FimH | 550 x 10⁻⁹ | semanticscholar.org |

Application of Other Biophysical Techniques (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is another fundamental biophysical technique for studying molecular interactions. Unlike SPR, which measures changes in refractive index, ITC directly measures the heat changes associated with a binding event. This allows for the determination of not only the binding affinity (K_D) but also the thermodynamic parameters of the interaction, including the enthalpy change (ΔH) and the entropy change (ΔS). These parameters provide a complete thermodynamic profile of the binding process.

In a typical ITC experiment involving this compound, a solution of the mannoside is titrated into a sample cell containing the target lectin. The heat released or absorbed upon binding is measured after each injection. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm can be fitted to a model to extract the binding stoichiometry (n), the binding constant (K_a, the inverse of K_D), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

ITC has been widely used to characterize the interactions of mannosides with various lectins. For example, the binding of α-methyl-D-mannopyranoside to the lectin BC2L-A was studied using ITC, revealing a micromolar affinity. oup.com The study showed that the binding was driven by a strong enthalpy component, with a favorable entropy contribution as well. oup.com Similarly, ITC has been used to determine the thermodynamic parameters for the interaction of bivalent mannoside ligands with lectins, complementing kinetic data from SPR. nih.gov

The following table presents thermodynamic data for the binding of a monosaccharide derivative to a lectin, as determined by ITC, which is representative of the type of information obtained for mannoside-lectin interactions.

| Ligand | Protein | K_d (µM) | n (sites) | ΔH (kJ/mol) | TΔS (kJ/mol) | ΔG (kJ/mol) | Source |

| α-Methyl-D-mannopyranoside | BC2L-A | 2.7-4 | 0.8 | -16.2 | 14.6 | -30.8 | oup.com |

These thermodynamic details are crucial for a deeper understanding of the driving forces behind molecular recognition. For instance, a negative enthalpy change suggests the formation of favorable interactions like hydrogen bonds, while a positive entropy change can indicate the release of ordered water molecules from the binding interface.

Biological Activities and Mechanistic Investigations of Benzyl Alpha D Mannopyranoside

Modulation of Glycan Processing and Metabolism by Benzyl (B1604629) alpha-D-mannopyranoside

Benzyl alpha-D-mannopyranoside has been instrumental in elucidating the complex pathways of glycan processing, particularly those related to glycoprotein (B1211001) quality control and degradation. Its primary described function is the specific inhibition of the transport of free oligosaccharides from the endoplasmic reticulum (ER) to the cytosol, a critical step in cellular glycan metabolism. oup.com

Inhibition of Endoplasmic Reticulum-Associated Degradation (ERAD) Pathways

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a crucial quality control mechanism that identifies and eliminates misfolded or unassembled glycoproteins from the ER. A key step in this process is the removal of N-linked glycans (deglycosylation) from these proteins, which can occur in either the ER lumen or the cytosol after retro-translocation. oup.com

This compound serves as a specific inhibitor of the ER-to-cytosol transport of free oligomannosides. oup.com This inhibitory action allows researchers to distinguish between deglycosylation events occurring in different subcellular compartments. By blocking the exit of free glycans from the ER, the compound effectively traps lumenal oligomannosides, allowing for their specific analysis. For instance, in Chinese hamster ovary (CHO) cells treated with this compound, a specific oligomannoside isomer, Man8GlcNAc2 (isomer B), accumulates in the ER lumen. oup.com This accumulation demonstrates that a significant portion of glycoprotein deglycosylation occurs within the ER lumen as part of the ERAD process. oup.com

Effects on Oligomannoside Trafficking and Deglycosylation Processes

The ability of this compound to impede the trafficking of soluble oligomannosides is dose-dependent. Studies in CHO cells have shown that increasing concentrations of the compound lead to a progressive accumulation of labeled oligomannosides within the ER. oup.com This effect is reversible; upon removal of this compound, the trapped oligomannosides can resume their transport to the cytosol. oup.com

Furthermore, this compound has been shown to be a substrate for cytosolic α-mannosidase. oup.com This enzyme is responsible for trimming mannose residues from free oligosaccharides in the cytosol. The hydrolysis of this compound by this enzyme suggests a dual role: not only does it block ER transport, but it can also influence the processing of cytosolic glycans by acting as a competitive inhibitor or substrate for cytosolic mannosidases. oup.com This characteristic has been exploited to study the in vivo activity and substrate specificity of these enzymes. oup.com

| Concentration of this compound | Effect on Soluble Oligomannosides in Pro-5 CHO Cells oup.com |

| 0 mM (Control) | Normal trafficking of oligomannosides to the cytosol. |

| 0.5 mM | Partial inhibition of ER-to-cytosol transport. |

| 1 mM | Increased inhibition of transport, with accumulation of Man8GlcNAc2 in the lumen. |

| 2 mM | Significant inhibition of transport. |

| 5 mM | Strong inhibition, leading to the release of a unique lumenal Man8GlcNAc2 isomer. |

Interactions with Mannose-Specific Lectins and Glycosidases

The mannose moiety of this compound allows it to interact with various mannose-binding proteins, including lectins and enzymes involved in glycan metabolism.

Binding Affinity and Specificity Studies with Mannose-Binding Lectins (e.g., Concanavalin (B7782731) A, Lentil Lectin)

Mannose-specific lectins are proteins that recognize and bind to mannose residues on glycoproteins and glycolipids. This compound, as a mannose derivative, can interact with these lectins.

Concanavalin A (Con A): This well-studied legume lectin binds to α-D-mannosyl and α-D-glucosyl residues. Studies have explored the binding of various mannosides to Con A. While specific binding constants for this compound are not consistently reported across the literature, related compounds show that the nature of the aglycone (the non-sugar portion, in this case, the benzyl group) can influence binding affinity. psu.edunih.gov For comparison, Methyl α-D-mannopyranoside binds to Concanavalin A with an association constant of 1.1 × 10⁴ M⁻¹ at 5°C. The hydrophobic benzyl group can participate in interactions with nonpolar binding sites adjacent to the primary carbohydrate-binding site of some lectins, potentially enhancing affinity. psu.edu

Lentil Lectin (LCA): Similar to Con A, lentil lectin recognizes mannose structures. Molecular docking studies with derivatives of this compound, such as m-nitro-benzyl derivatives, indicate that the benzyl group can establish van der Waals interactions with aromatic amino acid residues (like Tyr100β and Trp128β) in the lectin's binding site. researchgate.netnih.govresearchgate.net This suggests that the benzyl group contributes to the binding specificity and affinity.

Other Lectins: In studies with the mannose-specific lectin from Sternbergia lutea bulbs, this compound showed the same inhibitory potency as Methyl α-D-mannopyranoside in hapten inhibition assays. umich.edu This indicates that for some lectins, the benzyl group does not significantly enhance or hinder binding compared to a simple methyl group. umich.edu

Substrate Specificity Analysis of Glycosyltransferases, Glycosidases, and Pyrophosphorylases

The enzymatic processing of this compound provides insight into the specificity of various carbohydrate-active enzymes.

Glycosidases: The alpha configuration and the hydrophobic benzyl group make this compound relatively resistant to many glycosidases compared to simple methyl glycosides. However, it has been identified as a substrate for cytosolic α-mannosidase. oup.com The ability of this enzyme to hydrolyze the compound underscores its specificity for aryl-mannosides. The use of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), an inhibitor of class II α-mannosidases, can prevent the hydrolysis of this compound, confirming the enzyme responsible. oup.com

Glycosyltransferases: In the synthesis of complex oligosaccharides, benzyl-protected mannosides, including derivatives of this compound, are frequently used as acceptor molecules. researchgate.netnih.govnih.gov For example, octyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside has been used as an acceptor in condensations with various glycosyl donors to probe the substrate specificity of sialyltransferases. researchgate.netnih.gov The presence of the benzyl groups is primarily for synthetic purposes (as protecting groups) but their influence on enzyme recognition during the reaction is a critical factor in the success of these syntheses.

Pyrophosphorylases: Research on the substrate specificity of GDP-mannose pyrophosphorylase from Salmonella enterica has utilized various mannose derivatives to understand which analogs can be processed by the enzyme. beilstein-journals.orgbeilstein-journals.org While this compound itself was not the primary focus, the study of related benzyl-protected mannosides contributes to a broader understanding of how modifications to the mannose ring and its substituents affect recognition by such enzymes. beilstein-journals.org

Insights into Cellular and Molecular Mechanisms Mediated by this compound

The collective research on this compound highlights its role as a specific modulator of intracellular glycan trafficking. The primary molecular mechanism of action is the competitive inhibition of a putative transporter responsible for exporting free oligosaccharides from the ER lumen to the cytosol. oup.com

This singular, potent activity provides a powerful method for dissecting the spatial organization of glycoprotein metabolism. By creating a chemical "dam" that prevents the flow of free glycans out of the ER, researchers can quantify the rate and nature of lumenal deglycosylation events, which are otherwise obscured by the rapid transport and degradation of these molecules in the cytosol. oup.com This has provided direct evidence for the existence of two distinct subcellular sites of deglycosylation in the initial stages of the ERAD pathway. oup.com

Furthermore, its interaction with and hydrolysis by cytosolic α-mannosidase reveals a secondary level of interaction with cellular machinery. oup.com This dual functionality—blocking transport and acting as a substrate for a cytosolic enzyme—allows for intricate experimental designs to probe the dynamics of oligosaccharide processing and trafficking between different cellular compartments. Its use in conjunction with other inhibitors, such as those for protein synthesis or specific mannosidases, has been crucial in mapping the sequence of events in glycoprotein degradation. oup.com

In essence, this compound functions as a chemical scalpel, enabling the precise separation and investigation of interconnected cellular pathways that are fundamental to protein quality control and cellular homeostasis.

Role as Biochemical Reagents in Glycobiology Research

Glycobiology, the study of the structure, synthesis, and biology of sugars (glycans), extensively utilizes synthetic carbohydrate derivatives to explore the intricate roles of glycans in biological systems. chemsynlab.commedchemexpress.com this compound and its derivatives are classified as biochemical reagents that are instrumental in this field. chemsynlab.commedchemexpress.com They are frequently employed to investigate protein-glycan interactions, which are fundamental to numerous cellular processes. medchemexpress.com

One of the primary applications of this compound is in the synthesis of more complex oligosaccharides and glycoconjugates. researchgate.net Its structure provides a scaffold upon which additional sugar units or other molecules can be attached, enabling the creation of specific glycan structures for research purposes. researchgate.net The benzyl group can also influence the compound's behavior in biological systems by imparting a degree of hydrophobicity. cymitquimica.com

Furthermore, this compound is utilized in enzymatic assays, such as those for glycosidase activity, and in affinity chromatography for the purification of proteins that bind to mannose. The defined structure of this compound allows for the precise study of enzyme kinetics and binding specificities.

Table 1: Applications of this compound in Glycobiology Research

| Application Area | Specific Use | Research Goal |

|---|---|---|

| Synthetic Chemistry | Building block for oligosaccharide synthesis | To construct complex glycans for studying their biological functions. researchgate.net |

| Enzymology | Substrate in glycosidase assays | To characterize the activity and specificity of mannose-processing enzymes. |

| Protein Science | Ligand in affinity chromatography | To purify and isolate mannose-binding proteins (lectins). |

| Biophysical Studies | Model compound for interaction studies | To investigate the forces and geometry of carbohydrate-protein binding. medchemexpress.com |

Probing Cellular Signaling Pathways and Glycosylation Defects

The surfaces of cells are decorated with a dense layer of glycans, known as the glycocalyx, which plays a critical role in cell-cell recognition, adhesion, and signaling. diva-portal.org Mannose-containing glycans are integral components of this layer and are involved in a multitude of cellular signaling events. While direct studies extensively detailing the use of this compound to probe specific signaling pathways are not abundant, the broader class of mannosides is crucial for this area of research. These compounds can act as competitive inhibitors of mannose-binding proteins, thereby helping to elucidate the role of these proteins in cellular signaling. nih.gov

Glycosylation is the enzymatic process that attaches glycans to proteins or lipids. Defects in this process can lead to a variety of diseases. Synthetic mannosides can be used to study these defects by, for example, serving as substrates for glycosyltransferases, the enzymes responsible for building glycan chains. By observing how these enzymes interact with synthetic substrates like this compound derivatives, researchers can gain insights into the mechanisms of glycosylation and the effects of its disruption.

Table 2: Investigating Cellular Processes with Mannosides

| Cellular Process | Role of Mannosides | Research Focus |

|---|---|---|

| Cellular Adhesion | Inhibition of lectin-mediated adhesion | Understanding the role of mannose-binding proteins in cell-cell interactions. nih.gov |

| Signal Transduction | Modulation of receptor-ligand interactions | Elucidating the signaling cascades initiated by glycan recognition. diva-portal.org |

| Glycosylation | Substrates for glycosyltransferases | Studying the mechanisms of glycan biosynthesis and identifying defects. |

Relevance in Anti-virulence Strategies and Infection Biology

The interaction between pathogens and their hosts is often mediated by the recognition of specific cell surface carbohydrates. Many viruses, bacteria, and fungi have lectins on their surfaces that bind to mannose-containing glycans on host cells, facilitating attachment and subsequent infection. diva-portal.orgrsc.org This makes the mannose-lectin interaction a prime target for the development of anti-virulence therapies. nih.gov

This compound and its derivatives have shown relevance in this field by acting as antagonists of pathogen lectins. nih.gov For instance, the FimH adhesin on uropathogenic Escherichia coli binds to mannosylated proteins on the surface of bladder cells, initiating a urinary tract infection (UTI). nih.gov Mannosides can competitively inhibit this binding, preventing the bacteria from adhering to the host cells and thereby thwarting the infection without directly killing the bacteria, which may reduce the likelihood of antibiotic resistance. nih.govacs.org Research has focused on designing mannoside-based FimH antagonists as potential oral therapeutics for UTIs. acs.org

Furthermore, mannose-containing structures on the surface of pathogens, such as the lipoarabinomannan (LAM) of Mycobacterium tuberculosis, are recognized by host immune cells through C-type lectins like DC-SIGN. rsc.orglookchem.com This recognition can modulate the host's immune response. lookchem.com Synthetic mannosides, including derivatives of this compound, are used to study these interactions and to develop molecules that can modulate the immune response, potentially leading to new vaccines or immunotherapies. researchgate.net

Table 3: this compound Derivatives in Infection Biology

| Pathogen/System | Target | Therapeutic Strategy |

|---|---|---|

| **Uropathogenic *E. coli*** | FimH adhesin | Competitive inhibition of bacterial adhesion to prevent UTIs. nih.govacs.org |

| Mycobacterium tuberculosis | Lipoarabinomannan (LAM) | Studying pathogen recognition by immune cells to inform vaccine design. lookchem.com |

| Various Viruses and Fungi | Surface lectins | Blocking pathogen attachment to host cells. rsc.orgcore.ac.uk |

Advanced Applications of Benzyl Alpha D Mannopyranoside in Biomedical and Glycoscience Research

Development of Glycan-Based Research Tools from Benzyl (B1604629) alpha-D-mannopyranoside

The study of glycans and their roles in biological processes has been significantly advanced by the development of specialized molecular tools. Benzyl alpha-D-mannopyranoside serves as a key precursor in the synthesis of such tools, enabling researchers to probe the intricate world of glycosylation.

Synthesis of Molecular Probes for Glycosylation Studies

This compound is a valuable starting point for the synthesis of molecular probes designed to investigate the complex processes of glycosylation. While direct synthesis of fluorescently labeled this compound is not extensively documented in publicly available research, the principles of carbohydrate chemistry allow for its modification to incorporate various reporter groups. For instance, the hydroxyl groups of the mannose ring can be selectively functionalized to attach fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.

These probes can then be used to study the activity and specificity of glycosyltransferases and glycosidases, the enzymes responsible for the synthesis and degradation of glycans. By employing fluorescently tagged substrates derived from this compound, researchers can monitor enzyme activity in real-time, providing insights into reaction kinetics and inhibitor efficacy.

Furthermore, activity-based probes (ABPs) derived from mannoside scaffolds have been synthesized to covalently label and identify specific glycosidases within complex biological samples. nih.gov While not directly starting from this compound, these studies demonstrate the potential for creating similar probes where the benzyl group could serve as a useful handle for chemical modifications.

Utility in Proteomics and Metabolomics Research

The application of this compound and its derivatives extends into the fields of proteomics and metabolomics, albeit with currently limited specific examples in the literature. One supplier notes that this compound is a substituted pyranoside compound for proteomics and metabolics research, though detailed applications are not provided. scbt.com

In proteomics, derivatives of this compound could be functionalized to create affinity chromatography resins. These resins could then be used to isolate and identify mannose-binding proteins from complex cellular lysates, aiding in the characterization of the mannose-specific proteome.

In the context of metabolomics, isotopically labeled versions of this compound could be synthesized and introduced into cellular systems. By tracking the metabolic fate of the labeled mannose moiety, researchers could gain a deeper understanding of mannose metabolism and its role in various physiological and pathological states. The "Metabolomics Workbench" repository lists a metabolite named "AC-benzyl," suggesting the tracking of benzyl-containing compounds in metabolic studies is feasible. metabolomicsworkbench.org

Design of Glycomimetics and Therapeutic Leads Derived from this compound

The mannose scaffold of this compound is a key recognition element in many biological processes, making it an attractive starting point for the design of glycomimetic drugs that can modulate these interactions for therapeutic benefit.

Exploration as Enzyme Inhibitors

Derivatives of mannose are known to be inhibitors of mannosidases, enzymes that play crucial roles in glycoprotein (B1211001) processing and degradation. Dysregulation of mannosidase activity has been implicated in various diseases, including cancer and lysosomal storage disorders. This compound can serve as a scaffold for the synthesis of potent and selective mannosidase inhibitors. nih.gov

By modifying the structure of this compound, for example, by introducing nitrogen into the ring to create iminosugar mimics, researchers can design compounds that bind tightly to the active site of specific mannosidases, blocking their activity. Structure-activity relationship (SAR) studies, guided by the synthesis of a library of derivatives from a common precursor like this compound, can lead to the identification of highly potent and selective inhibitors with therapeutic potential.

Table 1: Examples of Mannosidase Inhibitors and their Targets

| Inhibitor Class | Target Enzyme(s) | Therapeutic Area |

| Iminosugars | α-Mannosidases | Cancer, Viral Infections |

| Swainsonine | Mannosidase II | Cancer |

| Kifunensine | Mannosidase I | Antiviral |

This table provides examples of mannosidase inhibitor classes and is not exhaustive.

Scaffold for Anti-Adhesive Agents

One of the most promising therapeutic applications of this compound derivatives is in the development of anti-adhesive agents to combat bacterial infections. Many pathogenic bacteria, including uropathogenic Escherichia coli (UPEC), initiate infection by adhering to host cells via lectins that recognize specific carbohydrate structures.

The FimH adhesin on the tip of type 1 pili of UPEC recognizes α-D-mannose residues on the surface of bladder epithelial cells, a critical step in the pathogenesis of urinary tract infections (UTIs). nih.gov this compound serves as an excellent starting point for the synthesis of FimH antagonists that can competitively block this interaction and prevent bacterial adhesion. acs.orgmdpi.comacs.orgresearchgate.netnih.govwustl.edu

Researchers have synthesized a variety of C-linked and O-linked mannosides with different hydrophobic aglycones, starting from precursors like this compound, to optimize their binding affinity for FimH. acs.orgmdpi.com These studies have led to the development of potent FimH inhibitors with sub-nanomolar affinity. mdpi.com

Table 2: Research Findings on Mannoside-Based FimH Antagonists

| Study Focus | Key Finding |

| C-linked Mannosides | Increased metabolic stability and in vivo efficacy compared to O-mannosides. wustl.edu |

| Biphenyl (B1667301) Mannosides | Optimized derivatives show low nanomolar binding affinity for FimH. nih.gov |

| Heck Cross-Coupling Synthesis | Efficient synthesis of a library of C-linked aryl mannopyranosides as FimH antagonists. mdpi.com |

| Structure-Activity Relationship (SAR) | Hydrophobic aglycones play a crucial role in enhancing binding affinity to the "tyrosine gate" of FimH. acs.org |

Potential in Immunomodulation and Adjuvant Development

Carbohydrates, including mannose-containing structures, are known to interact with immune cells and can modulate the immune response. This has led to the exploration of synthetic mannosides as potential immunomodulators and vaccine adjuvants.

Studies on synthetic mannose-containing structures that mimic the cell wall mannans of Candida albicans have shown that they can induce the production of certain cytokines, such as interferon-gamma (IFN-γ), in human peripheral blood mononuclear cells. nih.govasm.org While these studies did not specifically use this compound, they highlight the potential of synthetic mannosides to influence immune responses. Some synthetic mannolipid-mimicking O-mannosides have also demonstrated immunomodulatory properties. researchgate.net

The development of glycolipid-peptide conjugate vaccines, where a carbohydrate adjuvant is linked to a peptide antigen, has shown promise in eliciting robust T-cell responses. nih.gov this compound could serve as a precursor for the synthesis of novel mannose-based glycolipid adjuvants. By attaching lipid chains to the mannose core, researchers can create amphiphilic molecules that can self-assemble into nanoparticles or be incorporated into liposomes, enhancing their delivery to antigen-presenting cells and boosting the immune response to co-administered antigens.

Role in Structural Biology and Glycan Array Development

This compound is a pivotal compound in the fields of structural biology and glycoscience, primarily serving as a valuable molecular tool for investigating carbohydrate-protein interactions. Its unique structural features, combining the mannose residue with a benzyl group, facilitate detailed studies of binding events and the development of high-throughput screening platforms.

In structural biology, this compound and its derivatives are instrumental as ligands for elucidating the three-dimensional structures of mannose-binding proteins, such as lectins, through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The benzyl group can contribute to binding affinity and provides a spectroscopic handle for NMR studies. While direct crystal structures of proteins in complex with the unsubstituted this compound are not readily found in public databases, numerous studies on analogous compounds underscore its utility. For instance, the crystal structure of the lectin concanavalin (B7782731) A has been solved in complex with methyl alpha-D-mannopyranoside, a closely related compound, revealing the critical hydrogen bonds and van der Waals contacts that govern mannose recognition. sigmaaldrich.comrcsb.org Such structural insights are fundamental to understanding the molecular basis of carbohydrate specificity.

NMR spectroscopy has also been employed to study the interactions of mannose-binding lectins with benzyl-substituted mannosides. For example, molecular modeling and NMR studies of a benzyl-substituted mannosyl trisaccharide binding to mannose-specific lectins like Allium sativum agglutinin I and Concanavalin A have provided detailed atomic-level information about the bound-state conformation of the ligand. nih.gov These studies highlight how the benzyl group can influence the binding mode and affinity, offering a more nuanced understanding of the carbohydrate-binding site.

In the realm of glycan array development, this compound serves as a foundational building block for the synthesis of more complex glycan structures that are subsequently immobilized on microarray slides. Glycan arrays are powerful tools for the high-throughput screening of carbohydrate-binding proteins, enabling the rapid profiling of binding specificities. nih.govnih.gov The synthesis of glycans for these arrays often involves the use of protected monosaccharide units, and benzyl ethers are common protecting groups in carbohydrate chemistry due to their stability and ease of removal.

Future Perspectives and Uncharted Research Avenues for Benzyl Alpha D Mannopyranoside

Exploration of Novel Synthetic Methodologies

The classical synthesis of benzyl (B1604629) alpha-D-mannopyranoside involves the reaction of D-mannose with benzyl alcohol and an acid catalyst like acetyl chloride. chemicalbook.com While effective, future research is geared towards developing more efficient, stereoselective, and scalable synthetic routes.

Enzymatic Synthesis: The use of glycoside hydrolases and engineered enzymes presents a green and highly specific alternative to traditional chemical methods. Future work will likely focus on discovering and optimizing enzymes that can catalyze the direct benzylation of mannose with high alpha-selectivity, minimizing the need for extensive protecting group chemistry and purification steps.

Microchannel Reactors: Continuous flow synthesis using microchannel reactors offers significant advantages in terms of heat and mass transfer, reaction control, and scalability. A patented method for a related compound, benzyl substituted glucolactone, starting from methyl-alpha-D-mannopyranoside highlights the potential of this technology. google.com Adapting microreactor technology for the synthesis of benzyl alpha-D-mannopyranoside could lead to higher yields, improved purity, and reduced production costs, making it more accessible for large-scale applications. google.com

A comparative look at different synthetic strategies reveals the ongoing evolution in carbohydrate chemistry.

| Methodology | Key Features | Potential Advantages | Future Research Direction |

| Traditional Chemical Synthesis | Fischer glycosylation using benzyl alcohol and acid catalyst. chemicalbook.com | Well-established and straightforward. | Improving stereoselectivity and reducing byproducts. |

| Enzymatic Synthesis | Utilizes glycoside hydrolases or engineered enzymes. | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery, protein engineering for enhanced activity and stability. |

| Microchannel Continuous Flow | Reaction occurs in a micro-structured reactor. google.com | Enhanced heat/mass transfer, precise process control, easy scale-up. | Optimization of reaction parameters and reactor design for mannoside synthesis. |

| One-Pot Glycosylation | Multiple synthetic steps in a single vessel. researchgate.net | Increased efficiency, reduced waste and purification steps. | Development of novel catalysts and reaction sequences for direct synthesis. |

Advanced Mechanistic Studies at the Atomic Level

Understanding how this compound interacts with biological macromolecules at a fundamental level is crucial for designing next-generation therapeutics and diagnostics.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations and docking studies are powerful tools for visualizing the binding of mannosides to lectins and other carbohydrate-binding proteins. biorxiv.orgresearchgate.net These computational approaches can predict binding affinities and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern recognition. biorxiv.orgbeilstein-journals.org Future studies will leverage these methods to understand the conformational dynamics of this compound in solution and when bound to its protein targets, providing insights that can guide the design of more potent and selective inhibitors or probes. nih.govnih.gov

High-Resolution Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-resolution snapshots of mannoside-protein complexes. nih.govoup.com These structures have been instrumental in understanding the binding of mannosides to FimH, a bacterial adhesin involved in urinary tract infections. nih.govmdpi.com Future research will focus on obtaining high-resolution structures of this compound in complex with a wider range of lectins and enzymes to reveal the subtle structural determinants of binding specificity.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into the dynamic nature of molecular interactions in solution. nih.govacs.org Techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY) can identify the binding epitope of a ligand and provide information about its bound conformation. Future mechanistic studies will employ advanced NMR techniques, potentially in combination with isotopic labeling, to probe the kinetics and thermodynamics of this compound binding to its biological targets with greater precision. nih.govmdpi.com

Expansion of Biomedical and Biotechnological Applications

The foundational role of this compound as a research tool is set to expand into more direct therapeutic and biotechnological applications. targetmol.comtargetmol.com

Inhibitors of Pathogen Adhesion: The mannose-specific lectin FimH on uropathogenic E. coli is a key target for anti-adhesion therapies to prevent urinary tract infections. whiterose.ac.ukaun.edu.eg While many studies have focused on other alkyl and aryl mannosides, the principles of FimH inhibition are directly applicable. mdpi.comwhiterose.ac.ukaun.edu.eg Future research will involve designing and synthesizing derivatives of this compound with modified aglycone structures to enhance their binding affinity for the "tyrosine gate" of FimH, a hydrophobic pocket that accommodates the aglycone. beilstein-journals.orgmdpi.com The goal is to develop potent, orally bioavailable FimH antagonists that can prevent bacterial attachment to bladder cells. mdpi.comwhiterose.ac.uk

Vaccine Adjuvants: Mannose and its derivatives are recognized by mannose receptors on antigen-presenting cells (APCs) like dendritic cells and macrophages, which can enhance immune responses. nih.govmdpi.com This property makes mannosides promising candidates for vaccine adjuvants. Synthetic phosphatidylinositol mannosides (PIMs), which contain mannose, have been shown to be effective mucosal adjuvants, promoting a Th1-type immune response that is crucial for protection against intracellular pathogens. tandfonline.comnih.gov Future work could explore the conjugation of this compound to antigens or its incorporation into nanoparticle-based delivery systems to create novel vaccine formulations with enhanced immunogenicity. nih.govresearchgate.net

| Application Area | Mechanism of Action | Key Research Findings | Future Direction |

| FimH Antagonists | Competitively inhibits the binding of E. coli FimH to mannosylated host cell receptors. nih.gov | Aryl mannosides show strong inhibition of bacterial adherence. whiterose.ac.uk Hydrophobic aglycones interact with the "tyrosine gate". beilstein-journals.orgmdpi.com | Design of this compound derivatives with improved affinity and pharmacokinetic properties. aun.edu.eg |

| Vaccine Adjuvants | Targets mannose receptors on antigen-presenting cells, enhancing antigen uptake and immune activation. nih.govmdpi.com | Synthetic mannosylated compounds (PIMs) act as effective mucosal adjuvants, boosting cell-mediated immunity. tandfonline.comnih.gov | Development of glycoconjugate vaccines and nanoparticle delivery systems incorporating this compound. unimi.it |

| Enzyme Substrates | Acts as a substrate for glycoside hydrolases, enabling studies of enzyme kinetics and mechanism. | Used in glycosidase assays and for protein purification via affinity chromatography. | Development of chromogenic or fluorogenic derivatives for high-throughput screening of enzyme inhibitors. |

Integration with Systems Glycobiology Approaches

Systems glycobiology aims to understand the roles of glycans in the context of complex biological systems. This compound and its derivatives are valuable tools for these large-scale analyses. targetmol.comtargetmol.com

Glycan Arrays: Glycan arrays are powerful platforms for high-throughput screening of carbohydrate-binding proteins. This compound can be immobilized on a solid support as part of a larger library of glycans to profile the specificity of lectins, antibodies, and viral proteins. Future research will involve the development of more sophisticated arrays featuring a diverse range of mannoside derivatives to dissect the fine specificity of glycan-protein interactions on a global scale.

Metabolic Labeling and Proteomics: While not a direct metabolic label itself, derivatives of this compound functionalized with reporter tags (e.g., bioorthogonal handles like azides or alkynes) could potentially be developed. uni-graz.at These probes could be used in metabolic labeling experiments to identify and characterize mannosylated proteins and their roles in cellular processes. This approach would integrate chemical synthesis with advanced mass spectrometry-based proteomics to map mannose-containing glycoproteomes.

The journey of this compound from a simple chemical reagent to a sophisticated tool in systems biology is just beginning. scbt.com The convergence of innovative synthesis, deep mechanistic understanding, and broad application development promises a future where this compound will play an even more significant role in advancing our knowledge of glycobiology and improving human health.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl α-D-mannopyranoside derivatives, and how are regioselectivity challenges addressed?

- Classification : Basic (Synthesis Methodology)

- Answer : Benzyl α-D-mannopyranoside derivatives are typically synthesized via selective acylation or benzoylation. For example, dibutyltin oxide-mediated methods enable selective substitution at specific hydroxyl groups (e.g., O-2 or O-3 positions) . Direct benzoylation using benzoyl chloride in pyridine has also been employed, though competing side reactions may require chromatographic purification . To address regioselectivity, protective group strategies (e.g., tritylation at O-6) are critical for directing reactions to desired positions .

Q. Which spectroscopic techniques are most reliable for characterizing benzyl α-D-mannopyranoside derivatives?

- Classification : Basic (Structural Characterization)

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming regiochemistry. For instance, downfield shifts in ¹H NMR signals (~δ 5.0–5.5 ppm) indicate acylated hydroxyl groups . X-ray diffraction (XRD) provides crystallographic validation of stereochemistry, as demonstrated for methyl α-D-mannopyranoside derivatives . Mass spectrometry (HRMS) further confirms molecular weights with precision (e.g., [M+Na]⁺ peaks) .

Q. How can researchers assess the biological activity of benzyl α-D-mannopyranoside derivatives?

- Classification : Basic (Biological Screening)

- Answer : Antibacterial and antifungal assays are standard. For example, derivatives are tested against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria via disk diffusion, with inhibition zones compared to controls . Antifungal activity against Candida albicans is evaluated using microdilution methods to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What strategies optimize reaction conditions for synthesizing benzyl α-D-mannopyranoside analogs with high yield and purity?

- Classification : Advanced (Synthesis Optimization)

- Answer : Catalytic systems and solvent polarity significantly influence yields. For instance, polyphosphoric acid catalysts enhance benzyl group rearrangement efficiency in ether derivatives . Temperature control (e.g., 0–5°C for acid-sensitive intermediates) minimizes side reactions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves regiochemical isomers .

Q. How do computational methods like DFT and molecular docking elucidate the bioactivity of benzyl α-D-mannopyranoside derivatives?

- Classification : Advanced (Computational Modeling)

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a narrow HOMO-LUMO gap (~4.5 eV) correlates with higher electrophilicity and antifungal potency . Molecular docking against Candida albicans proteins (e.g., 1IYL) identifies key interactions, such as hydrogen bonds between mannopyranoside hydroxyl groups and active-site residues .

Q. How can researchers resolve contradictions in binding affinity data for benzyl α-D-mannopyranoside analogs?

- Classification : Advanced (Data Analysis)

- Answer : Discrepancies in binding studies (e.g., with concanavalin A) may arise from protein oligomerization states. Tetrameric concanavalin A exhibits 25% higher affinity for methyl α-D-mannopyranoside than dimeric forms due to cooperative effects . Validating protein conformation via X-ray crystallography (e.g., PDB ID 1IYL) and comparing solution-phase NMR data ensures consistency across experimental setups .

Q. What are the challenges in synthesizing oligosaccharides containing α-D-mannopyranoside linkages, and how are they addressed?

- Classification : Advanced (Glycochemistry)

- Answer : Steric hindrance at the α-(1→4) or α-(1→2) linkages complicates glycosylation. Using benzoyl or benzyl protective groups improves donor reactivity . For example, methyl 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl donors achieve >70% yields in coupling reactions . Post-synthesis deprotection (e.g., hydrogenolysis with Pd(OH)₂/C) restores hydroxyl groups without degrading the glycosidic bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.